

(+)-Intermedine: A Technical Guide on its Biological Significance and Mechanisms of Action

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Compound of Interest		
Compound Name:	(+)-Intermedine	
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Abstract

(+)-Intermedine is a naturally occurring retronecine-type pyrrolizidine alkaloid (PA) predominantly found in plants of the Boraginaceae family, such as Comfrey (Symphytum officinale).[1][2] While structurally related compounds have been explored for therapeutic properties, (+)-Intermedine is primarily recognized for its significant biological toxicity, particularly hepatotoxicity.[3][4] Its presence as a contaminant in herbal medicines, teas, and food products poses a considerable risk to human and animal health, making its study imperative for toxicology and drug safety.[1][5][6] This document provides a comprehensive technical overview of the biological activities of (+)-Intermedine, focusing on its cytotoxic mechanisms, quantitative efficacy data, and the experimental protocols used for its evaluation.

Chemical and Natural Profile

- Chemical Classification: (+)-Intermedine is a monoester pyrrolizidine alkaloid. PAs are characterized by a necine base, which in this case is retronecine, esterified with a necic acid.
 [3][7] It frequently co-occurs with its epimer, lycopsamine.[1][6]
- Natural Sources: It is widely distributed in various plant species, including but not limited to Comfrey (Symphytum officinale), Blue heliotrope (Heliotropium amplexicaule), and



Asmachilca (Senecio tephrosioides).[2][3] Contamination of agricultural products, including grains, honey, milk, and herbal teas, is a primary route of human exposure.[1][5]

Biological Significance: Hepatotoxicity

The most profound biological effect of **(+)-Intermedine** is its dose-dependent cytotoxicity towards liver cells.[4] Studies have demonstrated its ability to inhibit proliferation, colony formation, and migration of hepatocytes.[1][4] Ingestion of plants or derived products containing Intermedine is a leading cause of hepatic sinusoidal obstruction syndrome (HSOS), a condition that can be life-threatening.[4][8] The toxicity is not limited to liver cells; cytotoxic effects have also been observed in other cell types, such as neural progenitor cells.[9]

Mechanisms of Action

(+)-Intermedine exerts its cytotoxic effects primarily through the induction of apoptosis via multiple signaling pathways. The metabolic activation of 1,2-unsaturated PAs by hepatic cytochrome P450s into highly reactive dehydropyrrole esters is a critical step for their toxicity. [10]

Mitochondria-Mediated Apoptosis

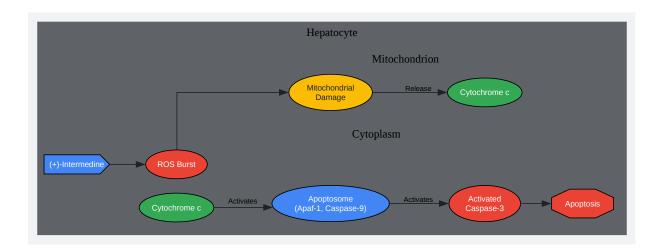
The principal mechanism of Intermedine-induced hepatotoxicity is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway.[3][4][11] This process can be summarized in the following steps:

- Induction of Oxidative Stress: Intermedine treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[3][4][11] This ROS burst creates a state of oxidative stress that damages cellular macromolecules and organelles.[3]
- Mitochondrial Damage: The excess ROS directly damages mitochondria, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[3][11]
- Cytochrome c Release: The loss of membrane integrity causes the release of cytochrome c
 (Cyt c) from the mitochondrial intermembrane space into the cytoplasm.[3][11][12]
- Apoptosome Formation and Caspase Activation: In the cytoplasm, Cyt c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This



complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[3] [10][12]

Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, leading
to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA
fragmentation and cell death.[3][12]



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Caption: Mitochondria-mediated apoptosis induced by (+)-Intermedine.

Endoplasmic Reticulum (ER) Stress Pathway

When present in combination with its epimer lycopsamine, Intermedine can also induce hepatotoxicity through an ER stress-mediated pathway.[13][14]

- ER Stress Induction: The combination of alkaloids induces stress in the endoplasmic reticulum.[13]
- Calcium Ion (Ca2+) Release: This leads to an increase in the concentration of intracellular Ca2+.[10][13]

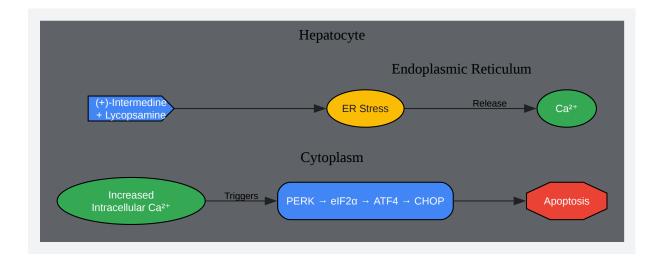




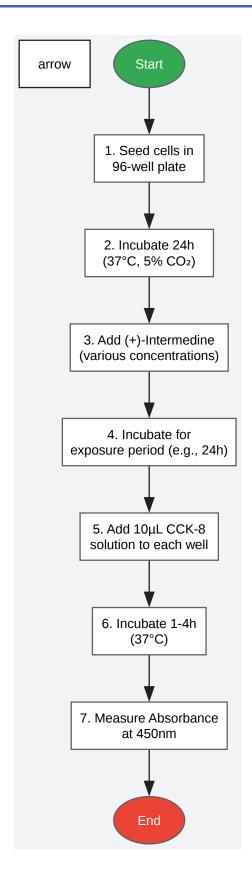


 Activation of PERK Pathway: The elevated Ca2+ and ER stress trigger the PERK/eIF2α/ATF4/CHOP signaling cascade, a key pathway in the unfolded protein response that ultimately leads to apoptosis.[10][13]









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